2-Bromo-4-tert-butyl-6-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-tert-butyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)9(13)8(5-6)12(14)15/h4-5,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLFVNYYSXHMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075124 | |
| Record name | 2-Bromo-4-tert-butyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17199-23-4 | |
| Record name | Phenol, 2-bromo-4-(1,1-dimethylethyl)-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-tert-butyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of 2 Bromo 4 Tert Butyl 6 Nitrophenol Within Contemporary Chemical Research
Historical Perspectives on Substituted Nitrophenols in Chemical Science
Substituted nitrophenols have a rich history in chemical science, dating back to the 19th century with the discovery and characterization of compounds like picric acid (2,4,6-trinitrophenol). Historically, nitrophenols have been significant as dyes, explosives, and antiseptics. The introduction of nitro groups onto a phenol (B47542) ring was found to dramatically increase its acidity and reactivity, a fundamental concept that spurred further research into the effects of various substituents on aromatic systems.
Early research focused on the synthesis of nitrophenols through the direct nitration of phenol, leading to mixtures of ortho- and para-isomers. acmec.com.cnquora.com The separation and characterization of these isomers were pivotal in developing a deeper understanding of electrophilic aromatic substitution and the directing effects of the hydroxyl group. Over time, more controlled and selective methods for nitration were developed, expanding the library of available substituted nitrophenols. These compounds became crucial intermediates in the synthesis of a wide array of other organic molecules, including pharmaceuticals, agrochemicals, and polymers. chemsrc.comtci-chemical-trading.combldpharm.com
Strategic Importance of Brominated, tert-Butyl, and Nitro Functionalities in Organic Synthesis
The specific combination of bromo, tert-butyl, and nitro groups on the phenol ring of 2-Bromo-4-tert-butyl-6-nitrophenol suggests a molecule designed with specific synthetic or functional purposes in mind, even if its direct applications are not widely documented.
Bromine: The presence of a bromine atom on an aromatic ring is of immense strategic importance in organic synthesis. Brominated organic compounds are versatile intermediates, primarily because the bromine atom is a good leaving group in nucleophilic substitution reactions and, more importantly, serves as a handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. quora.comsigmaaldrich.comontosight.ai This allows for the facile introduction of new functional groups and the construction of more complex molecular architectures.
tert-Butyl Group: The tert-butyl group is a sterically bulky substituent that exerts significant influence on the reactivity and properties of a molecule. bldpharm.combldpharm.com Its primary role is often to provide steric hindrance, which can control the regioselectivity of reactions by blocking certain positions on the aromatic ring. This steric bulk can also enhance the stability of the compound and its reactive intermediates. Furthermore, the tert-butyl group can be used as a protecting group for certain functionalities due to its robustness under many reaction conditions. chemscene.comacsreagentes.com.br In the context of phenols, bulky substituents at the ortho positions can lead to the formation of stable phenoxyl radicals, which have applications as antioxidants.
Nitro Group: The nitro group is a powerful electron-withdrawing group, which significantly impacts the electronic properties of the aromatic ring. acmec.com.cnfujifilm.com It deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group also increases the acidity of the phenolic proton. A key synthetic utility of the nitro group is its ready reduction to an amino group (-NH2), which is a cornerstone transformation in the synthesis of anilines, a critical class of compounds in the pharmaceutical and dye industries. fujifilm.com
Positioning of this compound in the Landscape of Specialty Organic Compounds
Based on its structure, this compound is classified as a specialty organic compound. Its availability from various chemical suppliers, albeit in small quantities, indicates its use in niche applications, likely as a building block in the synthesis of more complex target molecules or for specific research purposes. chemsrc.comchemscene.comacsreagentes.com.br The compound's molecular formula is C₁₀H₁₂BrNO₃, and it has a molecular weight of approximately 274.11 g/mol . chemsrc.comacsreagentes.com.br Different CAS Numbers, including 17199-23-4 and 20294-59-1, appear to be associated with this compound, which can sometimes occur with specialty chemicals. chemsrc.combldpharm.combldpharm.com
The synthesis of this specific molecule is not explicitly detailed in readily available literature. However, a plausible synthetic route could involve the nitration of 2-bromo-4-tert-butylphenol (B1265803) or the bromination of 4-tert-butyl-2-nitrophenol, leveraging the directing effects of the existing substituents.
Interdisciplinary Research Relevance and Scope for this compound
While direct interdisciplinary research on this compound is not apparent from public databases, the functionalities present in the molecule suggest potential areas of investigation. The combination of a sterically hindered phenol and a nitro group could impart interesting electronic and antioxidant properties. Substituted phenols are known to have biological activities, and the presence of bromine could further modulate this activity or provide a site for further functionalization.
The potential for this compound to serve as a precursor to other molecules is its most likely application. For instance, reduction of the nitro group would yield 2-bromo-6-amino-4-tert-butylphenol, a highly functionalized aniline (B41778) derivative that could be a valuable intermediate in medicinal chemistry or materials science. The bromine atom could be utilized in cross-coupling reactions to build larger, more complex structures.
Advanced Synthetic Strategies and Methodological Innovations for 2 Bromo 4 Tert Butyl 6 Nitrophenol
Regioselective Synthesis via Electrophilic Aromatic Substitution Pathways
The primary route for synthesizing 2-Bromo-4-tert-butyl-6-nitrophenol involves a stepwise electrophilic aromatic substitution on a phenol (B47542) backbone. The order and conditions of these reactions are critical to achieving the desired substitution pattern due to the directing effects of the substituents.
Optimization of Bromination Protocols
The introduction of a bromine atom onto the phenol ring is a key step that requires careful optimization to ensure regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-directing group. The bulky tert-butyl group at the para position sterically hinders the ortho positions, influencing the site of bromination.
Various brominating agents can be employed, each with its own advantages and challenges. Molecular bromine (Br₂) in a suitable solvent is a common choice. However, its high reactivity can lead to over-bromination or the formation of undesired isomers. To control the reaction, less reactive bromine sources or specific reaction conditions are often necessary. For instance, the use of N-bromosuccinimide (NBS) can provide a milder and more selective bromination. The choice of solvent also plays a crucial role; polar solvents can enhance the electrophilicity of bromine, while nonpolar solvents may offer better control.
A study on the bromination of 2,3-diarylcyclopent-2-en-1-ones demonstrated that the choice of the brominating reagent and solvent can direct the position of bromination. nih.gov For example, using molecular bromine or N-bromosuccinimide tended to result in aryl group bromination, while copper(II) bromide in methanol (B129727) led to bromination at a different position. nih.gov While not directly on the target molecule, this highlights the principle of reagent and solvent-directed regioselectivity in bromination reactions.
A common starting material for the synthesis of related compounds is 2,6-di-tert-butylphenol, which can be brominated at the 4-position. orgsyn.org This is achieved by reacting it with bromine in dichloromethane (B109758) at 0°C. orgsyn.org
Controlled Nitration Methodologies
The nitration of substituted phenols is a well-established but often challenging reaction. The strong activating effect of the hydroxyl group can lead to the formation of multiple nitrated products and oxidative side reactions. For the synthesis of this compound, the nitro group must be introduced ortho to the hydroxyl group and meta to the tert-butyl group.
Starting from 2-bromo-4-tert-butylphenol (B1265803), nitration would be directed to the 6-position by the ortho-, para-directing hydroxyl group. The bromine atom at the 2-position would also favor this outcome due to its (weaker) ortho-, para-directing effect.
Conventional nitrating agents like nitric acid in sulfuric acid are often too harsh for sensitive phenolic substrates, leading to degradation. google.com Milder and more selective nitrating agents and conditions are therefore preferred. A mixture of nitric and acetic acids has been used for the nitration of 2,6-di-tert-butyl phenol, although this can lead to dealkylation. google.com
A significant advancement in controlled nitration is the use of tert-butyl nitrite (B80452) (TBN). researchgate.netnih.gov This reagent has been shown to be a safe and chemoselective nitrating agent for phenols, preferentially yielding mononitro derivatives. researchgate.netnih.gov The reaction is believed to proceed through the formation of an O-nitrosyl intermediate, followed by C-nitration. researchgate.netnih.gov This method demonstrates high functional group tolerance and can be performed under mild conditions. researchgate.net
Another approach involves protecting the phenolic hydroxyl group before nitration. For instance, converting the phenol to a diphenyl oxalate (B1200264) derivative allows for selective nitration at the para position, followed by hydrolysis to yield the 4-nitrophenol (B140041) derivative. google.com While this patent focuses on 4-nitrophenols, the principle of using a protecting group to control regioselectivity is broadly applicable.
| Nitrating Agent | Conditions | Advantages | Disadvantages |
| Nitric Acid/Sulfuric Acid | Harsh | Strong nitrating agent | Low selectivity, potential for oxidation and degradation google.com |
| Nitric Acid/Acetic Acid | Milder than H₂SO₄ | Better control than mixed acid | Can cause dealkylation google.com |
| tert-Butyl Nitrite (TBN) | Mild | High chemoselectivity, good functional group tolerance researchgate.netnih.gov | May require specific solvents for optimal results nih.gov |
| Sodium Nitrate (B79036)/Sulfuric Acid | Aqueous, room temperature | Can be effective for some substrates | Yields can be moderate chemicalbook.com |
Introduction of the tert-Butyl Group: Challenges and Solutions
The tert-butyl group is typically introduced via Friedel-Crafts alkylation using tert-butanol (B103910) or isobutylene (B52900) in the presence of a strong acid catalyst. The bulky nature of the tert-butyl group generally directs it to the para position of phenol, which is desired for the synthesis of the target molecule. However, ortho-alkylation can also occur, and di- and tri-substituted products can be formed. researchgate.net
The challenge lies in achieving selective mono-tert-butylation at the para position. The reaction conditions, including the catalyst, temperature, and ratio of reactants, must be carefully controlled. Solid acid catalysts, such as molybdate- and tungstate-promoted zirconia, have been investigated for the tert-butylation of phenol. researchgate.net These catalysts can offer improved selectivity and are more environmentally friendly than traditional homogeneous catalysts. researchgate.net
The steric hindrance provided by the tert-butyl group is a key feature of the final molecule. nih.gov This group can influence the reactivity of the other functional groups on the ring. nih.gov For instance, the steric bulk of two tert-butyl groups at the 2 and 6 positions can force a nitro group at the 4-position to bind to a metal center through the nitro group itself rather than the phenoxide oxygen. nih.gov
Multi-component Reaction Approaches to Nitrophenol Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient and atom-economical approach to organic synthesis. numberanalytics.comnih.gov While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to the synthesis of highly substituted phenolic derivatives.
MCRs often provide access to a wide range of molecular diversity from simple starting materials. numberanalytics.com For example, reactions like the Biginelli or Hantzsch reactions produce heterocyclic compounds, but the underlying principles of combining multiple functionalities in one pot could be adapted for the synthesis of complex aromatic compounds. nih.govorganic-chemistry.org The challenge in applying MCRs to this specific target would be to control the regiochemistry of the substitutions on the aromatic ring. numberanalytics.com
Catalytic and Green Chemistry Perspectives in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign processes. In the context of synthesizing this compound, this involves exploring alternative catalysts and solvents to minimize waste and avoid hazardous reagents.
As mentioned earlier, solid acid catalysts are being explored for the tert-butylation step to replace corrosive and difficult-to-handle liquid acids. researchgate.net Similarly, in bromination, moving away from solvents like carbon tetrachloride to greener alternatives like acetic acid is a step towards a more sustainable process. youtube.com
The use of catalytic amounts of reagents is a cornerstone of green chemistry. For example, developing catalytic methods for both bromination and nitration would significantly reduce the environmental impact of the synthesis. While stoichiometric reagents are still common for these transformations, research into catalytic electrophilic aromatic substitution is an active area.
Chemo- and Regioselectivity in Synthesis of Isomeric Compounds
The synthesis of a specific isomer like this compound requires a high degree of control over both chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs). The synthesis of isomeric compounds, where the substituents are arranged differently on the phenol ring, highlights the challenges and subtleties of directing electrophilic aromatic substitution.
For example, starting with 4-nitrophenol, bromination would be expected to occur at the 2-position, ortho to the strongly activating hydroxyl group, to give 2-bromo-4-nitrophenol. A procedure for this involves reacting 4-nitrophenol with bromine in glacial acetic acid.
The synthesis of 2-bromo-6-nitrophenol (B84729) has been achieved by nitrating 2-bromophenol (B46759) with sodium nitrate in aqueous sulfuric acid. chemicalbook.com The synthesis of 4-bromo-2,6-di-tert-butylphenol (B72302) is also well-documented, starting from 2,6-di-tert-butylphenol. orgsyn.org
The ability to selectively synthesize these different isomers depends on the starting material and the sequence of reactions. The directing effects of the substituents already present on the ring are paramount.
| Substituent | Directing Effect | Activating/Deactivating |
| -OH | ortho, para | Strongly Activating |
| -Br | ortho, para | Deactivating |
| -tert-butyl | ortho, para | Activating |
| -NO₂ | meta | Strongly Deactivating |
By strategically choosing the order of introduction of the bromo, tert-butyl, and nitro groups, one can favor the formation of the desired this compound isomer over other possibilities.
Scale-Up Considerations and Process Intensification in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents a distinct set of challenges that necessitate careful consideration of reaction parameters, safety protocols, and process efficiency. The inherent reactivity of the starting materials, involving both bromination and nitration of a substituted phenol, requires robust control to ensure high yield, purity, and operational safety on a larger scale. Process intensification strategies, such as the implementation of continuous flow technologies and Process Analytical Technology (PAT), offer promising solutions to overcome the limitations of traditional batch processing.
A key challenge in the scale-up of the synthesis of this compound lies in managing the exothermic nature of both the bromination and nitration steps. In large batch reactors, inefficient heat transfer can lead to localized temperature increases, resulting in the formation of undesirable by-products and posing significant safety risks. The regioselectivity of the nitration step is also a critical factor; controlling the position of the nitro group on the phenol ring is crucial for the final product's quality. In conventional batch processes, achieving consistent regioselectivity can be difficult due to mixing inefficiencies and concentration gradients. For instance, the nitration of similar phenolic compounds can yield a mixture of isomers, complicating downstream purification processes.
Process intensification through continuous flow chemistry offers a compelling alternative to traditional batch manufacturing for this compound. Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways. This enhanced control allows for reactions to be run under more aggressive conditions, potentially accelerating reaction rates and improving throughput. Furthermore, the small reactor volumes inherent in flow chemistry mitigate the risks associated with handling hazardous reagents like bromine and concentrated nitric acid. A continuous flow approach for the synthesis of related compounds, such as 4-bromo-2-nitrophenol, has demonstrated the potential for high efficiency and safety. acs.org
The table below outlines key parameters and their comparison between traditional batch processing and a conceptual continuous flow process for the production of a substituted nitrophenol, illustrating the potential advantages of process intensification.
| Parameter | Traditional Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |
| Mass Transfer | Often inefficient, leading to side reactions | Highly efficient, improved mixing |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Reaction Time | Typically longer due to mixing and heating/cooling cycles | Significantly shorter residence times |
| Productivity | Limited by batch size and cycle time | High throughput with continuous operation |
| Process Control | Manual or semi-automated, less precise | Fully automated with real-time monitoring and control |
Process Analytical Technology (PAT) is another cornerstone of modern process intensification and can be synergistically integrated with continuous flow manufacturing. mt.comamericanpharmaceuticalreview.com By employing in-line and on-line analytical tools such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, it is possible to monitor critical process parameters in real-time. americanpharmaceuticalreview.com For the synthesis of this compound, PAT can be used to track the consumption of reactants and the formation of the product and any by-products. This real-time data allows for immediate process adjustments, ensuring consistent product quality and optimizing reaction conditions to maximize yield and minimize impurities. The integration of PAT facilitates a Quality by Design (QbD) approach, where product quality is built into the process rather than being tested at the end. mt.com
The purification of this compound on a large scale also benefits from advanced methodologies. Traditional methods like recrystallization can be solvent- and energy-intensive. Continuous crystallization techniques, coupled with PAT for monitoring crystal size and morphology, can lead to a more efficient and controlled purification process, yielding a final product of high purity with reduced waste generation.
Elucidation of Molecular and Supramolecular Architecture of 2 Bromo 4 Tert Butyl 6 Nitrophenol
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can map the electron density and thereby deduce the precise positions of atoms. Single-crystal X-ray diffraction provides a high-resolution molecular structure, while X-ray powder diffraction (XRPD) is useful for phase identification and analyzing the bulk properties of a polycrystalline sample.
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental X-ray diffraction data for 2-Bromo-4-tert-butyl-6-nitrophenol. Therefore, the following subsections describe the type of information that would be obtained from such an analysis.
Single-crystal X-ray diffraction would reveal the preferred conformation of the this compound molecule in the solid state. Key structural parameters, including bond lengths, bond angles, and torsion angles, would be determined with high precision. Of particular interest would be the torsion angles involving the substituents on the phenol (B47542) ring, such as the C-C-O-H angle defining the orientation of the hydroxyl proton, and the C-C-N-O angles for the nitro group. These angles would indicate the extent of planarity and the steric interactions between the bulky tert-butyl group, the bromo atom, and the nitro group.
Table 1: Key Torsion Angle Data for this compound
| Torsion Angle | Value (°) |
|---|---|
| C1-C6-N1-O2 | Data not publicly available |
| C5-C6-N1-O3 | Data not publicly available |
| C2-C1-O1-H1 | Data not publicly available |
The arrangement of molecules in a crystal is governed by non-covalent interactions. For this compound, the primary interactions expected are hydrogen bonds and halogen bonds. The phenolic hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the phenolic oxygen itself can act as acceptors. Furthermore, the bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophile (like an oxygen or nitrogen atom). Analysis of the crystal structure would identify the presence, geometry, and strength of these O-H···O hydrogen bonds and any C-Br···O or C-Br···N halogen bonds, which are crucial in dictating the supramolecular assembly. Studies on similar dihalogenated phenols have highlighted the competitive and cooperative nature of hydrogen and halogen bonding in crystal packing. d-nb.info
The interplay of the hydrogen and halogen bonds, along with weaker van der Waals forces, results in a specific three-dimensional packing arrangement or supramolecular assembly. X-ray diffraction analysis would allow for the identification of recurring patterns or motifs, such as chains, sheets, or more complex networks. Understanding these motifs is essential for predicting and controlling the physical properties of the solid material, such as melting point, solubility, and stability.
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods provide complementary information to crystallography by probing the energy levels and dynamics of molecules. They are invaluable for confirming functional groups and elucidating the molecular structure in various states (solid, liquid, or gas).
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, measures the vibrational frequencies of chemical bonds within a molecule. Each functional group has characteristic vibrational modes, making these techniques excellent for structural confirmation.
For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for:
O-H stretch of the phenolic group, typically a broad band in the region of 3200-3600 cm⁻¹.
C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹.
NO₂ stretches (asymmetric and symmetric) typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C=C stretches of the aromatic ring in the 1400-1600 cm⁻¹ region.
C-Br stretch , which would appear at lower frequencies in the fingerprint region.
tert-butyl group vibrations, including characteristic bending modes.
While spectra for related compounds are available, a detailed experimental spectrum with definitive band assignments for this compound is not present in the surveyed literature.
Table 2: Expected Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| Phenolic O-H | Stretching | ~3200-3600 | Data not publicly available |
| Aromatic C-H | Stretching | ~3000-3100 | Data not publicly available |
| Aliphatic C-H (tert-butyl) | Stretching | ~2850-2970 | Data not publicly available |
| Nitro N=O | Asymmetric Stretching | ~1500-1560 | Data not publicly available |
| Nitro N=O | Symmetric Stretching | ~1300-1370 | Data not publicly available |
| Aromatic C=C | Stretching | ~1400-1600 | Data not publicly available |
| C-Br | Stretching | ~500-650 | Data not publicly available |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR provides similar information for carbon atoms.
A ¹H NMR spectrum of this compound would be expected to show distinct signals for:
The hydroxyl proton (-OH) , likely a broad singlet with a chemical shift dependent on solvent and concentration.
The two aromatic protons , which would appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the electronic effects of the bromo, nitro, and hydroxyl groups.
The nine equivalent protons of the tert-butyl group , which would appear as a sharp singlet.
A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the six aromatic carbons (four of which are substituted) and the two types of carbons in the tert-butyl group (quaternary and methyl). oregonstate.edu The chemical shifts would provide insight into the electronic environment of each carbon.
Specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in published literature, although data exists for related compounds such as 2-bromo-4-tert-butylphenol (B1265803). brainly.comspectrabase.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Multiplicity | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|---|
| -OH | Singlet (broad) | Variable | Data not publicly available |
| Ar-H (position 3) | Doublet | Downfield | Data not publicly available |
| Ar-H (position 5) | Doublet | Downfield | Data not publicly available |
| -C(CH₃)₃ | Singlet | ~1.3-1.5 | Data not publicly available |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular formula of a compound and for gaining insights into its structure through fragmentation analysis. For this compound, with a chemical formula of C₁₀H₁₂BrNO₃, HRMS would provide an exact mass measurement, which can be used to confirm its elemental composition.
While specific HRMS data for this compound is not extensively available in the reviewed literature, the principles of its application can be described. An HRMS analysis would yield a high-resolution mass spectrum, from which the monoisotopic mass of the molecular ion can be determined with high accuracy. This experimentally determined mass can then be compared to the calculated theoretical mass of C₁₀H₁₂BrNO₃ to validate the molecular formula.
Fragmentation analysis in mass spectrometry provides valuable information about the connectivity of atoms within a molecule. Although detailed fragmentation patterns for this compound are not readily found, general fragmentation behaviors of related compounds, such as brominated and nitrated phenols, can offer predictive insights. Common fragmentation pathways for aromatic compounds include the loss of functional groups. For this compound, potential fragmentation could involve the loss of the nitro group (-NO₂), the tert-butyl group (-C(CH₃)₃), or the bromine atom (-Br). The relative abundance of the resulting fragment ions would provide clues to the stability of different parts of the molecule.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₂BrNO₃ |
| Calculated Monoisotopic Mass | 273.0000 u |
| Major Predicted Fragment Ions (m/z) | [M-NO₂]⁺, [M-C(CH₃)₃]⁺, [M-Br]⁺ |
Note: The values in this table are predicted based on the chemical structure and have not been experimentally verified from available literature.
Chiroptical Spectroscopy (if applicable) for Stereochemical Elucidation of Related Enantiomers
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the stereochemistry of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a sample.
This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not have enantiomers and would not exhibit a signal in chiroptical spectroscopy.
However, if the compound were to be derivatized or complexed in a way that introduces a chiral center, or if it were to adopt a stable, non-planar conformation that is chiral (atropisomerism), then chiroptical spectroscopy would become a relevant tool for its stereochemical analysis. In such a hypothetical scenario, the CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral molecule. The sign and intensity of these bands could then be used to assign the absolute configuration of the enantiomers, often with the aid of computational chemistry to predict the theoretical spectra for different stereoisomers.
As the parent compound is achiral, there are no published studies on the chiroptical spectroscopy of this compound or its related enantiomers.
Solid-State NMR and Raman for Polymorphism and Amorphous Form Characterization
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy are powerful, non-destructive techniques for characterizing the solid forms of pharmaceutical compounds and other materials, including identifying polymorphism and distinguishing between crystalline and amorphous states.
Solid-State NMR (ssNMR)
Solid-state NMR provides detailed information about the local chemical environment of atoms in a solid. For this compound, ¹³C and ¹H ssNMR would be particularly informative. Different polymorphs of a compound have distinct crystal lattice structures, leading to subtle differences in the chemical shifts and line shapes in their ssNMR spectra. These differences arise from variations in intermolecular interactions and molecular conformations in the different crystal packing arrangements.
For instance, the ¹³C ssNMR spectrum of this compound would show distinct peaks for each unique carbon atom in the molecule. If the compound exists in multiple polymorphic forms, the spectra of these forms would likely exhibit differences in the chemical shifts of the aromatic and tert-butyl carbons, as well as in the carbon atoms directly bonded to the bromine, nitro, and hydroxyl groups. Furthermore, ssNMR can be used to quantify the amount of amorphous content in a crystalline sample, as the amorphous form typically gives rise to broader spectral lines compared to the sharp lines of the crystalline form.
Raman Spectroscopy
Raman spectroscopy probes the vibrational modes of a molecule. Similar to ssNMR, the Raman spectrum is sensitive to the local molecular environment and can be used to differentiate between polymorphs. Different crystal forms of this compound would be expected to have different lattice vibrations, which are observed in the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹). Additionally, intermolecular interactions in different polymorphs can lead to shifts in the vibrational frequencies of the functional groups, such as the C-Br, C-N, N-O, and O-H stretching and bending modes.
Raman spectroscopy is also highly effective in distinguishing between crystalline and amorphous forms. Crystalline materials generally exhibit sharp, well-defined Raman bands, whereas amorphous materials show broader and less intense bands due to the lack of long-range order.
Despite the utility of these techniques, a review of the scientific literature did not yield specific solid-state NMR or Raman spectroscopy studies focused on the polymorphism or amorphous form characterization of this compound.
Quantum Chemical and Molecular Modeling Approaches to 2 Bromo 4 Tert Butyl 6 Nitrophenol
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, and electronic properties. For a molecule like 2-Bromo-4-tert-butyl-6-nitrophenol, DFT calculations would be invaluable for understanding its fundamental characteristics.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. For this compound, such calculations would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the reviewed literature.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP analysis would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and the bromine atom, indicating these as sites for electrophilic attack. The aromatic ring and the tert-butyl group would exhibit less negative or even positive potential. Without specific studies, a detailed ESP map and its interpretation for this compound cannot be presented.
Vibrational Frequency Calculations and Spectroscopic Simulations
DFT calculations can predict the vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of spectral bands to specific molecular vibrations. For this compound, theoretical vibrational analysis would aid in the interpretation of its experimental spectra, confirming its structure and providing insights into the bonding characteristics. Unfortunately, no such computational or experimental spectroscopic data for this specific compound is publicly available.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular energies and properties. The application of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to this compound would yield benchmark data for its thermodynamic stability and electronic properties. To date, no such high-accuracy calculations have been reported for this molecule.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. An MD simulation of this compound, either in the gas phase or in a solvent, would provide a detailed picture of its dynamic behavior, the flexibility of its substituent groups, and its interactions with surrounding molecules. This information is crucial for understanding its behavior in different environments. However, the scientific literature lacks any reports on MD simulations of this compound.
QSAR and QSPR Methodologies for Structure-Property Relationship Exploration (Focus on theoretical frameworks)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the chemical structure of a compound to its biological activity or a specific property. The theoretical framework for a QSAR/QSPR study of this compound would involve calculating a variety of molecular descriptors (e.g., topological, electronic, and steric parameters) and correlating them with a particular activity or property of interest. While general QSAR/QSPR studies on nitroaromatic compounds exist, a specific theoretical framework or developed model for this compound is not available.
Computational Design of Novel Derivatives and Related Analogues
The computational design of novel derivatives and analogues of this compound represents a important area of research, leveraging in silico techniques to predict and analyze the properties of new molecular structures. This approach allows for the systematic modification of the parent compound and the evaluation of these changes on a molecule's physicochemical and electronic properties without the immediate need for synthetic chemistry.
Another avenue for creating novel analogues is the modification or replacement of the tert-butyl group. While this group provides significant steric bulk, replacing it with smaller alkyl groups (e.g., methyl, ethyl) or more complex moieties can alter the molecule's solubility and intermolecular interactions. Molecular modeling and docking studies can then be used to explore how these structural changes influence the potential binding of the molecule to biological targets.
The table below illustrates a hypothetical set of designed derivatives and the predicted changes in some of their key quantum chemical properties, based on common trends observed in computational studies of substituted phenols.
| Derivative Name | Modification from Parent Compound | Predicted Change in HOMO-LUMO Gap | Predicted Change in Dipole Moment |
| 2-Chloro-4-tert-butyl-6-nitrophenol | Bromine replaced with Chlorine | Minor Increase | Minor Decrease |
| 2-Fluoro-4-tert-butyl-6-nitrophenol | Bromine replaced with Fluorine | Moderate Increase | Moderate Decrease |
| 2-Bromo-4-methyl-6-nitrophenol | tert-Butyl replaced with Methyl | Negligible | Minor Increase |
| 2-Bromo-4-tert-butyl-5-nitrophenol | Nitro group moved to position 5 | Significant Decrease | Significant Increase |
These computational predictions serve as a valuable guide for synthetic chemists, allowing them to prioritize the synthesis of derivatives with the most promising properties for specific applications. This synergy between computational design and experimental work accelerates the discovery and development of new chemical entities.
Mechanistic Insights into the Chemical Transformations and Derivatization of 2 Bromo 4 Tert Butyl 6 Nitrophenol
Substitution Reactions at the Bromine Center
The bromine atom in 2-Bromo-4-tert-butyl-6-nitrophenol is a key site for functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA_r) on the this compound ring is a viable pathway for introducing various nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the presence of the electron-withdrawing nitro group ortho and para to the bromine atom is crucial for activating the ring towards nucleophilic attack. This activation facilitates the formation of a resonance-stabilized Meisenheimer complex, the rate-determining step of the reaction.
The reactivity of the leaving group in nucleophilic aromatic substitution is an interesting aspect. Contrary to typical S_N2 reactions, where iodide is the best leaving group, in S_NAr, fluoride (B91410) is often the best leaving group due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. youtube.comyoutube.com
Common nucleophiles that can displace the bromine atom include alkoxides, phenoxides, and amines. The reaction conditions typically involve a strong base to either deprotonate the nucleophile or facilitate the elimination of the bromide ion from the Meisenheimer intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orgmdpi.com These reactions offer a mild and efficient way to derivatize this compound at the bromine position.
Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org This reaction is highly valued for its tolerance of a wide range of functional groups and the use of generally non-toxic and stable boron reagents. nobelprize.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org A key feature of the Heck reaction is its excellent trans selectivity. organic-chemistry.org
Sonogashira Reaction: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It traditionally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be performed under mild conditions. wikipedia.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This method is highly versatile for the synthesis of a wide variety of aniline (B41778) derivatives.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Bond Formed |
|---|---|---|---|
| Suzuki | Organoboron (e.g., boronic acid) | Pd catalyst, base | C-C |
| Heck | Alkene | Pd catalyst, base | C-C |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (sp2-sp) |
| Buchwald-Hartwig | Amine | Pd catalyst, strong base | C-N |
Modifications of the Hydroxyl Group: Etherification and Esterification Reactions
The phenolic hydroxyl group in this compound can be readily modified through etherification and esterification reactions.
Etherification: The formation of ethers is typically achieved by reacting the phenoxide, generated by treating the phenol (B47542) with a base such as sodium hydroxide (B78521) or potassium carbonate, with an alkyl halide (Williamson ether synthesis). The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
Esterification: Esters can be synthesized by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although this method is reversible and may require removal of water to drive the reaction to completion.
Reduction and Oxidation Reactions of the Nitro Group
The nitro group is a versatile functional group that can undergo both reduction and oxidation, leading to a variety of important derivatives.
Reduction: The nitro group can be reduced to an amino group under various conditions. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO_2). The resulting 2-amino-6-bromo-4-tert-butylphenol (B2995505) is a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules. Partial reduction to the corresponding nitroso or hydroxylamine (B1172632) derivatives is also possible under specific controlled conditions.
Reactions Involving the tert-Butyl Group (e.g., de-tert-butylation under specific conditions)
The tert-butyl group is generally stable; however, under certain conditions, particularly in the presence of strong acids and at elevated temperatures, de-tert-butylation can occur. This reaction proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile, leading to the formation of a tert-butyl cation and the corresponding debutyated phenol. This reaction is often driven by the stability of the released carbocation.
Ring Functionalization and Further Aromatic Substitution
While the existing substituents dictate the reactivity of the aromatic ring, further functionalization is possible. The positions ortho and para to the activating hydroxyl group and meta to the deactivating nitro and bromo groups are the most likely sites for further electrophilic aromatic substitution. However, the steric hindrance from the bulky tert-butyl group and the deactivating effect of the nitro and bromo groups can make such reactions challenging.
Conversely, the presence of the amino group after reduction of the nitro group would strongly activate the ring towards further electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the amino group.
Reaction Kinetics and Thermodynamic Studies of Key Transformations
Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the reaction kinetics and thermodynamics of this compound. While general transformations of this compound can be predicted based on the reactivity of related substituted nitrophenols, quantitative data such as rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for its specific reactions are not publicly available at this time.
The study of reaction kinetics provides valuable insights into the rates of chemical processes and the factors that influence them. For a molecule like this compound, kinetic studies would be essential to understand the mechanisms of its key transformations. These transformations are expected to include nucleophilic aromatic substitution at the bromine-bearing carbon, reduction of the nitro group, and reactions involving the phenolic hydroxyl group.
Thermodynamic studies are crucial for determining the feasibility and position of equilibrium for a given reaction. By measuring parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), researchers can predict the spontaneity of a reaction and the relative stability of reactants and products.
Although specific data is not available, a general discussion of the expected reactivity can be offered based on analogous compounds. For instance, the presence of a nitro group, which is strongly electron-withdrawing, would activate the aromatic ring towards nucleophilic attack, suggesting that the bromine atom could be displaced by various nucleophiles. The rate of such a substitution would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The bulky tert-butyl group is expected to exert significant steric hindrance, which would likely affect the rate and regioselectivity of reactions at the adjacent positions.
Similarly, the reduction of the nitro group to an amino group is a common transformation for nitrophenols. The thermodynamics and kinetics of this reduction would depend on the reducing agent employed and the reaction conditions.
It is important to emphasize that without experimental data, any discussion of the reaction kinetics and thermodynamics of this compound remains speculative. Further research is required to quantitatively characterize the chemical transformations of this compound.
Advanced Research Applications of 2 Bromo 4 Tert Butyl 6 Nitrophenol in Specialized Chemical Fields
Role in Coordination Chemistry and Metal Complexation
The specific arrangement of functional groups in 2-Bromo-4-tert-butyl-6-nitrophenol makes it an intriguing ligand for the development of novel metal complexes. The interplay between the steric hindrance provided by the tert-butyl group and the electronic effects of the nitro and bromo groups can dictate the coordination geometry and reactivity of the resulting metal centers.
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
While direct reports on the integration of this compound into Metal-Organic Frameworks (MOFs) or coordination polymers are not extensively documented in publicly available literature, the structural characteristics of the molecule suggest its potential as a valuable ligand in this field. The phenolic oxygen and the oxygen atoms of the nitro group offer potential coordination sites for metal ions, which are fundamental to the construction of these porous materials. The bulky tert-butyl group could play a crucial role in influencing the framework's topology and pore size, potentially leading to materials with tailored gas sorption or catalytic properties.
The synthesis of coordination polymers often relies on ligands that can bridge multiple metal centers. The phenolic oxygen of this compound can act as a bridging ligand between two metal ions, and the nitro group could potentially offer further coordination modes, thereby facilitating the formation of extended one-, two-, or three-dimensional networks. The bromo substituent provides an additional site for post-synthetic modification, a powerful strategy for tuning the properties of MOFs and coordination polymers after their initial synthesis.
Ligand Design for Catalysis and Separations
The design of ligands is a cornerstone of catalysis and separation science, and this compound serves as an excellent platform for creating ligands with specific steric and electronic properties. The steric bulk of the tert-butyl group can create a well-defined pocket around a coordinated metal ion, influencing substrate selectivity in catalytic reactions.
Research on the closely related compound, 2,6-di-tert-butyl-4-nitrophenoxide, which lacks the bromo group, provides significant insight into the coordinating behavior of such sterically hindered nitrophenols. Studies have shown that the bulky tert-butyl groups can prevent the typical coordination through the phenoxide oxygen, forcing the metal to bind to the nitro group in an unusual nitronato-quinone resonance form. evitachem.com This sterically directed binding mode can lead to unique reactivity at the metal center, which is a desirable feature in the development of new catalysts. evitachem.com For instance, copper(II) and zinc(II) complexes with 2,6-di-tert-butyl-4-nitrophenoxide have been synthesized, demonstrating the feasibility of using such ligands to create distinct coordination environments. evitachem.com The presence of the bromo group in this compound adds another layer of functionality, potentially influencing the electronic properties of the metal center or serving as a handle for anchoring the complex to a support material.
Furthermore, this compound is a precursor to more complex ligands, such as Schiff bases. The synthesis of 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol, a Schiff base ligand, has been reported. Schiff base ligands are renowned for their ability to form stable complexes with a wide range of transition metals, which are often used in catalytic processes such as oxidation, reduction, and polymerization. The specific substituents on the salicylaldehyde (B1680747) precursor, in this case, the bromo and tert-butyl groups, are known to fine-tune the catalytic activity and selectivity of the resulting metal complexes.
Application as a Building Block in Complex Organic Molecule Synthesis
The reactivity of the various functional groups on the this compound ring makes it a versatile starting material for the construction of more elaborate organic molecules with applications in pharmaceuticals, dyes, and materials science.
Precursor for Pharmaceutical Intermediates (excluding drug activity/clinical data)
Synthesis of Dyes and Pigments (focus on chemical synthesis, not specific color properties)
The synthesis of organic dyes and pigments often involves the coupling of aromatic intermediates. A patent describing the preparation of 2-amino-4-tert-amyl-6-nitro-phenol highlights its use as an intermediate for pigments and dyes. Though a slightly different alkyl group is present, the underlying chemical principles are analogous. The chemical structure of this compound, with its electron-withdrawing nitro group and the potential for diazotization of a derived amino group, makes it a suitable precursor for azo dyes. The synthesis would typically involve the reduction of the nitro group to an amine, followed by diazotization and coupling with another aromatic compound. The substituents on the phenol (B47542) ring, such as the tert-butyl and bromo groups, would influence the chemical properties of the resulting dye molecule.
Preparation of Functional Organic Materials
The development of functional organic materials, such as those used in organic electronics or as chemical sensors, often requires molecules with specific electronic and structural properties. The inherent functionalities of this compound make it a candidate for the synthesis of such materials. For instance, Schiff bases derived from substituted salicylaldehydes are known to exhibit interesting photophysical properties, such as photochromism and thermochromism. The synthesis of 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol demonstrates the accessibility of such derivatives from the parent compound. These Schiff bases can also act as ligands for the preparation of metal complexes with potential applications as optical sensors.
Development of Advanced Analytical Probes and Sensors
The specific arrangement of bromo, tert-butyl, and nitro groups on the phenol backbone of this compound makes it a promising candidate for the development of sophisticated analytical probes and sensors. These applications leverage the electronic and steric effects of the substituents, which can induce measurable responses to changes in the chemical environment.
Chemosensors are molecules designed to produce a detectable signal in the presence of a specific analyte. This signaling can manifest as a change in color (colorimetric sensing) or fluorescence (fluorimetric sensing). The underlying principle often involves the interaction between the sensor molecule and the analyte, which perturbs the sensor's electronic properties.
In fluorimetric sensing, a molecule's fluorescence can be "quenched" (diminished) or enhanced upon binding to an analyte. For nitrophenolic compounds, fluorescence quenching is a common mechanism for detection, particularly for electron-deficient species. The process can occur through mechanisms such as Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). In PET, the analyte's interaction with the fluorophore facilitates a non-radiative de-excitation pathway, thus quenching the fluorescence. The efficiency of this process is highly dependent on the electronic nature of both the sensor and the analyte. For instance, the fluorescence of a polyaniline-Ag composite has been shown to be effectively quenched by nitroaromatic compounds like 2,4,6-trinitrophenol (TNP) through a PET mechanism, with a high quenching constant. chemicalbook.com Similarly, functionalized graphene oxide has been utilized for the selective detection of TNP, demonstrating significant fluorescence quenching. amazonaws.comacs.org
The design of fluorescent probes often involves incorporating functional groups that provide both selectivity and a strong signal response. For example, a europium-based fluorescent probe has demonstrated enhanced detection capabilities for p-nitrophenol in ionic liquids, where the quenching mechanism involves ground-state electrostatic interactions, PET, and an inner filter effect. researchgate.net The principles observed in these related systems suggest that this compound could be integrated into more complex sensor architectures, where its phenolic and nitro functionalities would play a key role in the analyte interaction and signal transduction.
The acidity of the phenolic hydroxyl group is a key feature that allows nitrophenols to function as pH indicators. The electron-withdrawing nitro group significantly increases the acidity of the phenolic proton compared to phenol itself, a principle explained by the stabilization of the resulting phenoxide anion through resonance and inductive effects. wikipedia.org This means that deprotonation occurs at a lower pH. For 4-nitrophenol (B140041), the pKa is approximately 7.15, leading to a color change from colorless (protonated form) below pH 5.4 to yellow (deprotonated phenolate (B1203915) form) above pH 7.5. psu.edu
For this compound, the presence of an additional electron-withdrawing bromine atom is expected to further increase the acidity of the phenolic proton. Conversely, the electron-donating tert-butyl group may slightly counteract this effect. The precise pKa and the corresponding pH range for its color change would be determined by the net electronic influence of these substituents. The chemical basis for the color change lies in the alteration of the chromophore upon deprotonation. The formation of the phenoxide ion extends the conjugated π-system of the molecule, which includes the nitro group. This extension of conjugation shifts the molecule's maximum absorbance to a longer wavelength (a bathochromic shift), resulting in the observed color change.
In the context of redox indicators, the nitro group of nitrophenolic compounds is electrochemically active and can be reduced. For example, the electrochemical reduction of 4-nitrophenol to p-(hydroxyamino)-phenol is a well-studied process. psu.edu The potential at which this reduction occurs can be influenced by the presence of other substituents on the aromatic ring. Therefore, this compound could potentially serve as a redox indicator, with its redox potential being finely tuned by the bromo and tert-butyl groups. The bulky tert-butyl group ortho to the hydroxyl group might also sterically influence the electrochemical behavior.
Environmental Chemistry Research Applications
Brominated and nitrated phenolic compounds are of significant environmental interest due to their potential persistence and toxicity. Research in this area focuses on their detection in various environmental matrices and understanding their fate and degradation in the environment.
The detection of brominated phenolic compounds in environmental samples such as water, soil, and biota often involves chromatographic techniques coupled with sensitive detectors. Current time information in Bangalore, IN. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (GC-MS), are standard methods for the separation and identification of these compounds. Current time information in Bangalore, IN. For instance, the presence of 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) has been quantified in molluscs using such techniques. amazonaws.com
Electrochemical methods also offer a sensitive and often field-portable alternative for the detection of nitrophenols. psu.edu Techniques like cyclic voltammetry and differential pulse voltammetry can be used to detect low concentrations of these compounds. researchgate.net The development of chemically modified electrodes can enhance the selectivity and sensitivity of these methods. For example, a glassy carbon electrode modified with graphite (B72142) nanoflakes has been used for the voltammetric determination of 4-nitrophenol in water samples with a low detection limit. researchgate.net Given its structure, this compound could be detected and quantified using similar established analytical protocols, likely with specific optimization of extraction and detection parameters.
Table 1: Comparison of Detection Limits for Nitrophenolic Compounds using Different Analytical Methods
| Analyte | Method | Detection Limit | Reference |
| 2,4,6-Trinitrophenol (TNP) | Fluorescence Sensing (PANI-Ag Composite) | 5.58 x 10⁻⁷ M | chemicalbook.com |
| p-Nitrophenol (PNP) | Fluorescence Quenching (Coumarin derivative) | 7.0 x 10⁻⁷ M | nih.gov |
| 4-Nitrophenol (4-NP) | Voltammetry (Graphite Nanoflakes/GCE) | 0.7 μM | researchgate.net |
| 2-Nitrophenol (B165410) (2-NP) | Amperometry (Mg/Fe-LDH modified GCE) | 4 μM | psu.edu |
This table presents data for related nitrophenolic compounds to illustrate the typical sensitivities of various analytical techniques.
The environmental persistence of nitrophenolic compounds is a concern, and research into their degradation pathways is crucial for remediation strategies. Photocatalytic degradation is a promising advanced oxidation process for breaking down these pollutants. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of sufficient energy, generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). researchgate.net These radicals can then attack and mineralize the organic pollutant.
Studies on the photocatalytic degradation of 4-nitrophenol have shown that the efficiency can be enhanced by modifying the photocatalyst, for instance, by co-doping TiO₂ with carbon and nitrogen. researchgate.net The degradation of nitrophenols can proceed through various intermediates. For 4-nitrophenol, intermediates such as hydroquinone (B1673460) and benzoquinone have been identified during photocatalysis. researchgate.net The degradation rate and mechanism are influenced by factors like pH, the initial concentration of the pollutant, and the nature of the photocatalyst.
For this compound, its degradation would likely proceed via attack by hydroxyl radicals on the aromatic ring, leading to hydroxylation, debromination, and cleavage of the ring. The presence of the tert-butyl group might influence the degradation rate due to steric hindrance. Furthermore, the photolysis of nitrophenols in the atmosphere is considered a potential source of nitrous acid (HONO), a key precursor to hydroxyl radicals. rsc.org Quantum mechanical calculations on 2-nitrophenol and 4-nitrophenol suggest that photolysis occurs on an excited triplet state, leading primarily to the formation of OH radicals and nitric oxide. rsc.org
Photophysical and Electrochemical Investigation in Material Science Contexts
The unique electronic and steric properties of this compound make it an interesting building block for new materials with specific photophysical and electrochemical characteristics.
Investigations into the photophysical properties of nitrophenols reveal that their absorption and emission characteristics are highly dependent on substitution, solvent, and pH. mdpi.com The deprotonated forms (phenolates) of nitrophenols typically exhibit strong absorption bands around 400 nm, attributed to transitions with significant charge-transfer character. mdpi.com The steric hindrance provided by the tert-butyl groups in this compound could influence its aggregation behavior and solid-state packing, which in turn would affect its photophysical properties in thin films or crystalline materials. The bulky 2,6-di-tert-butyl-4-nitrophenolate ligand has been shown to form unusual complexes with metal ions, binding through the nitro group in a nitronato-quinone resonance form, a behavior enforced by the steric hindrance around the phenolate oxygen. nih.gov This suggests that this compound could be used to create novel metal-organic frameworks (MOFs) or coordination polymers with unique electronic and magnetic properties.
The electrochemical behavior of phenols is also heavily influenced by their substituents. Cyclic voltammetry studies of hindered phenols like butylated hydroxytoluene (BHT), which contains tert-butyl groups, show well-defined, irreversible oxidation peaks. electrochemsci.orgresearchgate.net The oxidation potentials are sensitive to the electronic nature of the substituents. For p-substituted phenols, electron-withdrawing groups make direct electrochemical oxidation more difficult. nih.gov In the case of 2,4,6-tri-tert-butylphenol, electrochemical studies have provided evidence for a concerted proton-electron transfer pathway where the phenol is directly and reversibly converted into the phenoxyl radical. nih.gov The combination of the electron-withdrawing nitro and bromo groups with the bulky, electron-donating tert-butyl group in this compound suggests a complex electrochemical behavior. The interplay of these groups will determine its oxidation and reduction potentials and the stability of the resulting radical or ionic species, making it a target for studies in electroactive materials and molecular electronics.
Table 2: Electrochemical Properties of Related Phenolic Compounds
| Compound | Technique | Key Finding | Reference |
| o-Nitrophenol | Cyclic Voltammetry | Irreversible cathodic peak at -0.602 V. | nih.gov |
| p-Nitrophenol | Cyclic Voltammetry | Oxidation peak at 1.5 V. | psu.edu |
| Butylated Hydroxyanisole (BHA) | Differential Pulse Voltammetry | Anodic oxidation peak, well-separated from BHT. | electrochemsci.org |
| 2,4,6-Tri-tert-butylphenol | Cyclic Voltammetry | Reversible conversion to phenoxyl radical. | nih.gov |
This table summarizes findings for structurally related phenols to provide context for the potential electrochemical behavior of this compound.
Photoinduced Electron Transfer Studies
No research findings are available for this specific compound.
Cyclic Voltammetry and Chronoamperometry for Redox Behavior
No research findings are available for this specific compound.
Emerging Research Avenues and Prospective Studies on 2 Bromo 4 Tert Butyl 6 Nitrophenol
Exploration of New Synthetic Methodologies
The synthesis of nitrophenol derivatives, including 2-Bromo-4-tert-butyl-6-nitrophenol, is an active area of research, with a focus on developing more efficient, selective, and environmentally friendly methods. Traditional synthesis often involves the nitration of a corresponding phenol (B47542). For instance, the synthesis of 2-Bromo-4-nitrophenol can be achieved by reacting 4-nitrophenol (B140041) with bromine in glacial acetic acid. Another approach involves the protection of the phenolic hydroxyl group, followed by a cross-coupling reaction and subsequent deprotection. For example, 2-bromo-6-nitrophenol (B84729) can be protected as a methyl ether, undergo a Suzuki cross-coupling reaction, and then be deprotected to yield the desired biphenyl (B1667301) product. google.com
Recent studies have explored alternative and more advanced synthetic routes. One such method is the microwave-assisted condensation of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185) with 2-aminopyridine (B139424) to produce a Schiff base derivative. researchgate.net Additionally, oxidative bromination reactions using a vanadyl Schiff base complex as a catalyst have been investigated for the synthesis of brominated nitrophenols. chemicalbook.com The development of synthesis methods for related compounds, such as 2,6-di-tert-butyl-4-aminophenol from 2,6-di-tert-butyl phenol through nitrosation and reduction, highlights the ongoing efforts to create novel and efficient synthetic pathways that could be adapted for this compound. google.com These emerging methodologies aim to improve yields, reduce reaction times, and utilize greener reaction conditions.
Investigation of Advanced Spectroscopic and Structural Characterization Techniques
The precise characterization of this compound and its derivatives is crucial for understanding their chemical properties and potential applications. Advanced spectroscopic and structural analysis techniques are indispensable tools in this endeavor.
X-ray crystallography has been employed to determine the molecular structure of related compounds, providing detailed information about bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol revealed that the pyridine (B92270) and benzene (B151609) rings are nearly coplanar and an intramolecular O—H⋯Br hydrogen bond is present. researchgate.net Such detailed structural data is vital for understanding the compound's reactivity and for the design of new molecules with specific properties.
Various spectroscopic techniques are routinely used for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are some of the techniques available for the analysis of this compound. bldpharm.com Infrared (IR) spectroscopy and mass spectrometry are also key techniques for identifying functional groups and determining the molecular weight of these compounds. nist.gov The combination of these experimental techniques with computational methods provides a powerful approach for a comprehensive understanding of the structural and electronic properties of these molecules. researchgate.net
Development of Predictive Computational Models for Structure-Reactivity Relationships
Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules, including this compound and its analogs. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure, molecular geometry, and reactivity of these compounds.
By calculating parameters such as homolytic bond dissociation enthalpy (BDE) and ionization potential (IP), researchers can gain insights into the antioxidant activity and reaction mechanisms of phenolic compounds. researchgate.net For instance, studies on related tert-butylated phenols have used DFT to establish relationships between their cytotoxic concentrations and inhibition rate constants, suggesting that their toxicity may be linked to radical reactions. researchgate.net
Expansion of Applications in Green Chemistry and Sustainable Technologies
The unique chemical structure of this compound and related phenolic compounds suggests potential applications in the fields of green chemistry and sustainable technologies. Phenolic compounds, in general, are known for their antioxidant properties, which can be harnessed in various applications.
For example, hindered phenols like 4-Bromo-2,6-di-tert-butylphenol (B72302) are used as terminating comonomers in polymerization reactions and as reactants in the synthesis of antioxidant-bearing norbornene comonomers. sigmaaldrich.com The antioxidant capabilities of these compounds could be utilized to prevent degradation in materials, thereby extending their lifespan and reducing waste. researchgate.net
Furthermore, the development of synthetic methods that utilize greener solvents, catalysts, and reaction conditions aligns with the principles of green chemistry. google.com The exploration of this compound and its derivatives as catalysts or intermediates in the synthesis of valuable chemicals using sustainable methodologies is a promising area of research. For instance, related brominated phenols have been used in the synthesis of monomers for poly(p-phenylenevinylene) derivatives, which are materials with applications in electronics. sigmaaldrich.com
Synergistic Research with Nanotechnology and Supramolecular Chemistry
The integration of this compound and its derivatives with nanotechnology and supramolecular chemistry opens up new avenues for creating advanced materials and functional systems. The specific functional groups on the molecule, including the hydroxyl, bromo, and nitro groups, provide sites for interaction and assembly.
In supramolecular chemistry, these functional groups can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, leading to the formation of well-defined supramolecular architectures. These organized assemblies can exhibit unique properties that are not present in the individual molecules.
In the realm of nanotechnology, these phenolic compounds could be functionalized onto nanoparticles to impart specific properties, such as antioxidant or antimicrobial activity. The development of such hybrid nanomaterials could lead to applications in areas like targeted drug delivery, sensing, and catalysis. While direct research on the synergistic applications of this compound with nanotechnology and supramolecular chemistry is still emerging, the foundational knowledge of its chemical properties and interactions provides a strong basis for future exploration in these interdisciplinary fields. myskinrecipes.com
Challenges and Opportunities in Future Research Directions
The future research on this compound is filled with both challenges and exciting opportunities. A primary challenge lies in developing highly selective and sustainable synthetic methods to produce this and related compounds with high purity and yield. Overcoming this will require innovative catalytic systems and a deeper understanding of reaction mechanisms.
A significant opportunity lies in the comprehensive exploration of its biological activities. While related compounds have shown various bioactivities, a thorough investigation into the specific properties of this compound is needed. This includes screening for antioxidant, antimicrobial, and other potential therapeutic effects.
Furthermore, the potential applications of this compound in materials science remain largely untapped. Research into its use as a building block for polymers, a stabilizer for materials, or a component in functional materials could lead to novel technologies. The steric and electronic effects of the bromo, tert-butyl, and nitro substituents offer a unique platform for tuning the properties of resulting materials.
The continued development of advanced analytical and computational tools will be crucial in overcoming the challenges and realizing the opportunities in the study of this compound. A multidisciplinary approach, combining synthetic chemistry, analytical chemistry, computational modeling, and biological evaluation, will be key to unlocking the full potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
